molecular formula C7H10F3NO2 B6205523 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1343629-94-6

1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6205523
CAS No.: 1343629-94-6
M. Wt: 197.15 g/mol
InChI Key: YCYUVEPWNGWDMF-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidine carboxamides . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .

Mechanism of Action

The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet indicates that thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas . It reacts violently with water .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the reaction of 1-methylpyrrolidine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "1-methylpyrrolidine-3-carboxylic acid", "trifluoroacetic anhydride", "catalyst" ], "Reaction": [ "To a solution of 1-methylpyrrolidine-3-carboxylic acid in anhydrous dichloromethane, add trifluoroacetic anhydride dropwise under stirring at 0°C.", "Add a catalytic amount of catalyst and stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

1343629-94-6

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H10F3NO2/c1-11-3-2-6(4-11,5(12)13)7(8,9)10/h2-4H2,1H3,(H,12,13)

InChI Key

YCYUVEPWNGWDMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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